![molecular formula C12H9N3 B13142705 2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)
2-([3,4'-Bipyridin]-2'-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([3,4’-Bipyridin]-2’-yl)acetonitrile is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile typically involves the reaction of 3,4’-bipyridine with acetonitrile under specific conditions. One common method includes the use of a catalyst such as copper acetate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, often between 100-160°C, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-([3,4’-Bipyridin]-2’-yl)acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce various substituted bipyridines .
Applications De Recherche Scientifique
2-([3,4’-Bipyridin]-2’-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine:
Uniqueness: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile stands out due to its specific structural configuration, which imparts unique electronic and chemical properties. This makes it particularly valuable in the synthesis of complex molecular systems and advanced materials .
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(4-pyridin-3-ylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-5-3-12-8-10(4-7-15-12)11-2-1-6-14-9-11/h1-2,4,6-9H,3H2 |
Clé InChI |
HAGIVOOTWAXGMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=NC=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
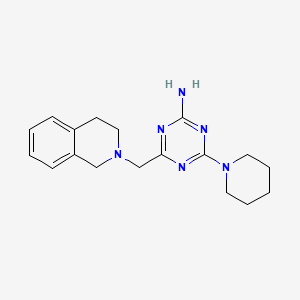

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
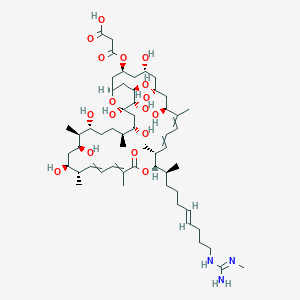
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)

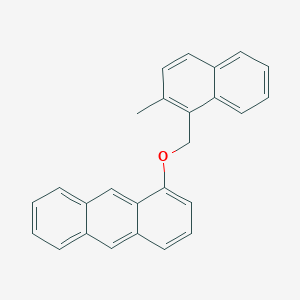
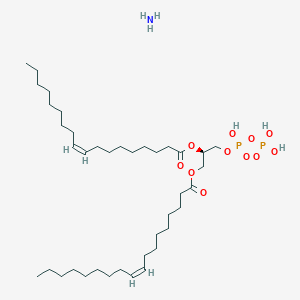
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)

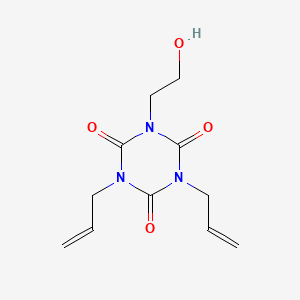
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
